molecular formula C7H6ClFO B1586675 4-Chloro-3-fluoroanisole CAS No. 501-29-1

4-Chloro-3-fluoroanisole

Cat. No. B1586675
CAS RN: 501-29-1
M. Wt: 160.57 g/mol
InChI Key: FAVMSTGWFRDCRR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It is used in the synthesis of 4-fluoro-5,6-dihydroxytryptamine and also in the synthesis of 3-fluoro- and 5-fluoronoradrenaline .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoroanisole consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a methoxy group .


Physical And Chemical Properties Analysis

4-Chloro-3-fluoroanisole is a liquid at 20°C . It has a molecular weight of 160.57 , a boiling point of 196°C , a flash point of 61°C , a specific gravity of 1.29 , and a refractive index of 1.52 .

Scientific Research Applications

Spectroscopic Analysis

Research on 4-Chloro-3-fluoroanisole (4Cl3FA) includes its spectroscopic analysis. Studies using resonant two-photon ionization (R2PI) and mass-analyzed resonant two-photon ionization (MATI) spectroscopy have detailed the electronic excitation energies and adiabatic ionization energies of 4Cl3FA. These techniques aid in understanding the molecular structures, transition energies, and vibrations of 4Cl3FA, contributing significantly to the field of molecular spectroscopy (Liu et al., 2017).

Conformational Studies

The conformational properties of molecules similar to 4Cl3FA, such as 4-fluoranisole and 3,4-difluoranisole, have been explored through gas electron diffraction and quantum chemical calculations. These studies are crucial for understanding the structural and conformational dynamics of such molecules, which is essential in fields like materials science and drug design (Giricheva et al., 2004).

Molecular Structures and Vibrational Analysis

Investigations into the molecular structures and vibrational aspects of compounds including 4-fluoroanisole, to which 4Cl3FA is closely related, have been conducted. Such studies, involving Raman spectroscopy and normal coordinate analysis, provide deep insights into the molecular behavior of these compounds under different physical conditions, which is beneficial for chemical manufacturing and analysis (Lakshmaiah & Rao, 1989).

Synthetic Applications

4Cl3FA is also significant in synthetic chemistry. For example, research has been conducted on the synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is an intermediate in herbicide production. Understanding the synthesis process of such compounds is crucial for agricultural chemistry and industrial synthesis (Zhou Yu, 2002).

Educational Integration

4Cl3FA and similar compounds have been integrated into educational settings, such as undergraduate laboratory experiments. This integration helps students understand high-throughput experimentation techniques and reinforces concepts in organic, inorganic, and organometallic chemistry (Lee et al., 2020).

Safety And Hazards

4-Chloro-3-fluoroanisole is a combustible liquid . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

Future Directions

Relevant Papers

A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3 … - Springer” discusses the synthesis and potential analgesic properties of a compound that could potentially involve 4-Chloro-3-fluoroanisole .

properties

IUPAC Name

1-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMSTGWFRDCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369146
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoroanisole

CAS RN

501-29-1
Record name 1-Chloro-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of DMF (10 mL) and 4-chloro-3-fluorophenol (1 g, 6.84 mmol) at RT, K2CO3 (1.4 g, 10.3 mmol) was added and solution was allowed to stir at room temperature for additional 15 min. Methyl iodide (1.16 g, 8.21 mmol) was added to the mixture and mixture was allowed to stir for overnight at RT. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. 1-chloro-2-fluoro-4-methoxybenzene was obtained via column chromatography (10/1 Hexanes/Ethyl acetate). To a stirred solution of 1-chloro-2-fluoro-4-methoxybenzene (1.09 g, 6.82 mmol) and AlCl3 (1.36 g, 10.23 mmol) in CH3NO2 at 0° C., acetyl chloride (0.80 g, 10.23 mmol) was added and solution was allowed to warm up to room temperature and stir for overnight. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. The solvent was removed in vacuo. The crude was purified by flash column chromatography using 10/1 Hexanes/Ethyl acetate to afford product (46%). 1H NMR: 2.59 (s, 3H), 3.91 (s, 3H), 6.78 (d, 1H, J=10.5 Hz), 7.85 (d, 1H, J=8.7 Hz).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Liu, W Dai, D Lin, M Cheng, YK Du, Q Zhu - Journal of Molecular …, 2017 - Elsevier
The Resonance-enhanced two-photon ionization (R2PI) and Mass-analyzed threshold ionization (MATI) spectra of 4-chloro-3-fluoroanisole (4Cl3FA) were recorded in detail. The …
Number of citations: 1 www.sciencedirect.com
J Jiao, H Li, W Xie, Y Zhao, C Lin, J Jiang, L Wang - Chemical Science, 2023 - pubs.rsc.org
… For instance, 4-chloro-3-fluoroanisole (GM 12) and 3-bromo-4-chloroanisole (GM 13) are hard to distinguish from their corresponding isomers (3-chloro-4-fluoroanisole and 4-bromo-3-…
Number of citations: 5 pubs.rsc.org

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